![molecular formula C13H12BrClN2O2 B5815481 1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5815481.png)
1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole, also known as BRD0705, is a small molecule inhibitor that has been developed for use in scientific research. It is a potent inhibitor of the protein bromodomain-containing protein 4 (BRD4), which plays a critical role in regulating gene expression. BRD4 has been implicated in a variety of diseases, including cancer, inflammation, and cardiovascular disease, making it an attractive target for drug development.
Mecanismo De Acción
1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole binds to the bromodomain of BRD4, preventing it from interacting with its target genes. This leads to a reduction in the expression of oncogenes, pro-inflammatory cytokines, and smooth muscle cell proliferation genes, resulting in the observed effects in preclinical models of disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical models of disease. These include the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of smooth muscle cell proliferation. These effects are mediated through the inhibition of the bromodomain of BRD4, which regulates the expression of genes involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole is its potency and specificity for BRD4. This makes it an ideal tool for studying the role of BRD4 in disease, as it allows researchers to selectively inhibit this protein without affecting other cellular processes. However, one limitation of this compound is its relatively short half-life in vivo, which may limit its effectiveness in some applications.
Direcciones Futuras
There are several potential future directions for the development of 1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole and related compounds. One possibility is the development of more potent and selective inhibitors of BRD4, which may have improved efficacy in preclinical models of disease. Another possibility is the combination of this compound with other therapeutic agents, such as chemotherapy or immunotherapy, to enhance its anti-cancer effects. Finally, the development of BRD4 inhibitors for clinical use in humans is a promising area of research, with several compounds currently in clinical trials for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole involves a multi-step process that begins with the reaction of 2-bromo-4-chlorophenol with acetic anhydride to form the corresponding acetyl derivative. This intermediate is then reacted with 3,5-dimethyl-1H-pyrazole in the presence of a base to yield the final product. The synthesis has been optimized for high yield and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
1-[(2-bromo-4-chlorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole has been extensively studied in preclinical models of disease, including cancer, inflammation, and cardiovascular disease. In cancer, BRD4 has been shown to play a critical role in the regulation of oncogenes, making it an attractive target for cancer therapy. This compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. In inflammation, BRD4 has been implicated in the regulation of pro-inflammatory cytokines, making it a potential target for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. This compound has been shown to reduce inflammation in preclinical models of these diseases. In cardiovascular disease, BRD4 has been shown to play a role in the regulation of smooth muscle cell proliferation, making it a potential target for the treatment of restenosis following angioplasty. This compound has been shown to inhibit smooth muscle cell proliferation in vitro and in vivo.
Propiedades
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O2/c1-8-5-9(2)17(16-8)13(18)7-19-12-4-3-10(15)6-11(12)14/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDHNSOTNJCGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)COC2=C(C=C(C=C2)Cl)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(propylthio)-N-(2-thienylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5815404.png)
![2-[3-(2-chloro-6-fluorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5815408.png)
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5815410.png)
![1-(2-methyl-1H-indol-3-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanone](/img/structure/B5815413.png)
![2-benzyl-6-chloro-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5815419.png)
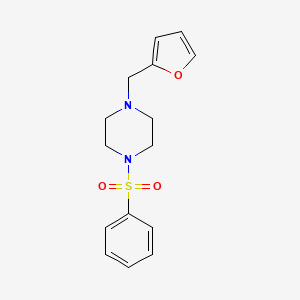
![N-(4-methylbenzyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5815437.png)
![2-(1H-benzimidazol-1-yl)-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5815441.png)
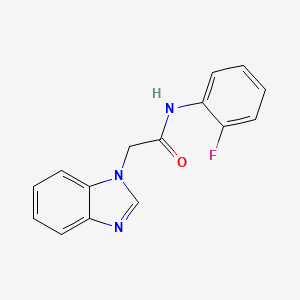
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5815456.png)
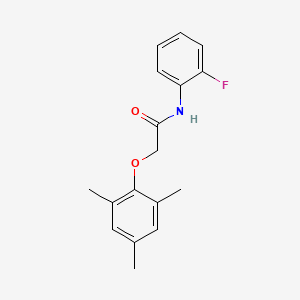
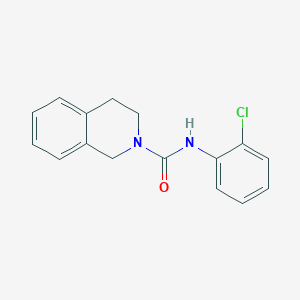
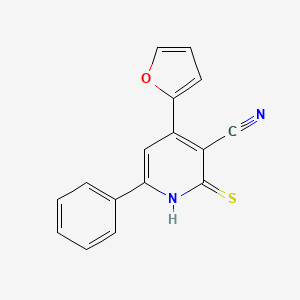
![2-[(4-bromobenzyl)thio]acetamide](/img/structure/B5815492.png)